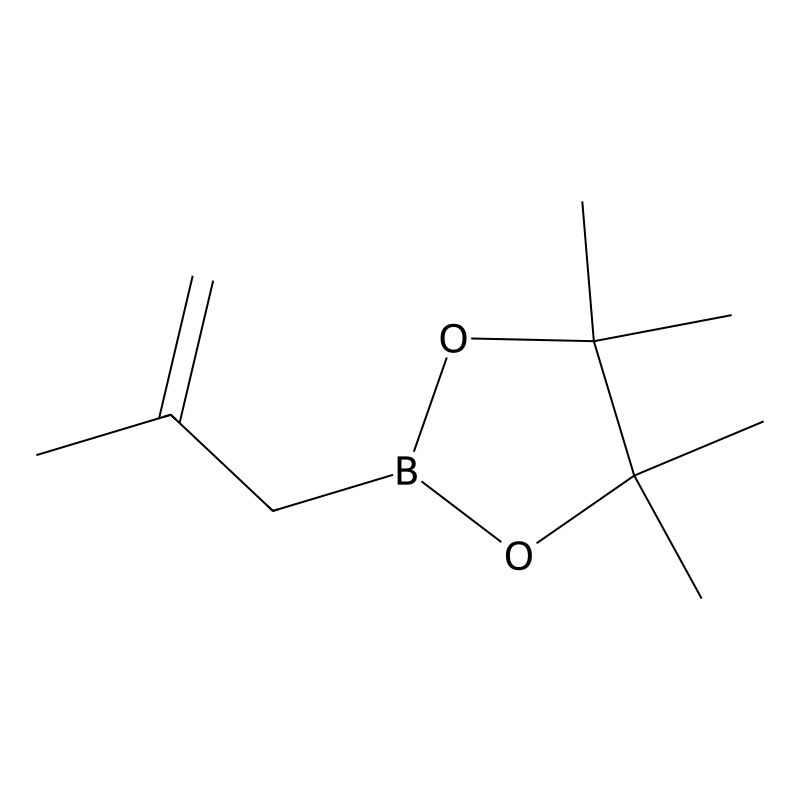

4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C10H19BO2. This compound features a boron atom within a dioxaborolane ring structure, which is characterized by two oxygen atoms and a boron atom in a five-membered ring. The presence of four methyl groups at the 4 and 5 positions contributes to its stability and steric hindrance, while the 2-(2-methylallyl) substituent enhances its reactivity in various chemical processes. The compound is typically encountered as a colorless liquid or oil and has applications in organic synthesis and materials science .

- Hydroboration Reactions: This compound can undergo hydroboration reactions where it reacts with alkenes or alkynes to form organoboranes. These reactions are particularly useful in the synthesis of alcohols through subsequent oxidation processes.

- Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a boron source to form carbon-carbon bonds with aryl or vinyl halides .

- Dehydrogenation: It can also undergo dehydrogenation reactions under specific conditions to yield more complex organic structures.

The synthesis of 4,4,5,5-tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane generally involves:

- Formation of Dioxaborolane Ring: The initial step typically includes the reaction of boronic acids with diols or aldehydes in the presence of acid catalysts to form the dioxaborolane structure.

- Allylation: The introduction of the 2-methylallyl group can be achieved through nucleophilic substitution reactions or via allylic bromination followed by coupling with the dioxaborolane precursor.

- Purification: The final product is often purified by distillation or chromatography to achieve high purity levels necessary for further applications .

The unique structure and reactivity of 4,4,5,5-tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane make it valuable in various fields:

- Organic Synthesis: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.

- Materials Science: Its properties allow it to be used in creating polymers and other materials with specific functionalities.

- Catalysis: The compound can be utilized as a catalyst or catalyst precursor in organic transformations.

Interaction studies involving 4,4,5,5-tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane focus on its reactivity with other organic substrates and its role in catalyzing reactions. These studies often examine:

- Reactivity Profiles: How this compound interacts with various nucleophiles and electrophiles.

- Mechanistic Pathways: Understanding the mechanism of its participation in cross-coupling and hydroboration reactions helps optimize conditions for desired outcomes.

Such studies contribute to a deeper understanding of its utility in synthetic organic chemistry.

Several compounds share structural similarities with 4,4,5,5-tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | C10H19BO | Lacks the allyl substituent; used as a simpler boron source. |

| 4-Methyl-1,3-dioxaborolane | C6H11BO | Contains fewer methyl groups; less sterically hindered. |

| 4-Ethyl-1,3-dioxaborolane | C8H15BO | Ethyl group instead of methyl; affects reactivity patterns. |

The uniqueness of 4,4,5,5-tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane lies in its highly substituted dioxaborolane structure which imparts significant steric hindrance and stability compared to other simpler derivatives. This makes it particularly valuable for specialized applications in organic synthesis where reactivity needs to be finely tuned.

Advances in Boron-Containing Precursor Utilization for Dioxaborolane Synthesis

The synthesis of 4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane relies heavily on boron-containing precursors, with bis(pinacolato)diboron (B~2~pin~2~) emerging as a cornerstone reagent. This air-stable diboron compound facilitates transmetallation reactions, enabling the efficient transfer of boron groups to allylic substrates. A representative pathway involves the reaction of B~2~pin~2~ with 2-methylallyl magnesium bromide under inert conditions, yielding the target dioxaborolane through a nucleophilic substitution mechanism.

Recent innovations have explored alternative precursors such as tetrakis(dimethylamino)diboron, which reacts with pinacol in acidic media to generate boron intermediates with enhanced reactivity. Comparative studies indicate that the choice of precursor significantly impacts reaction efficiency. For example, B~2~pin~2~ offers superior stability and selectivity for allylic systems, whereas amino-boron precursors enable faster kinetics at the expense of moisture sensitivity.

Key advances include the development of one-pot protocols that integrate precursor activation and boron transfer steps. These methods reduce intermediate isolation requirements, improving overall yields (typically 75–85%) while minimizing byproduct formation.

Catalytic Approaches in Allylboronate Functionalization

Transition metal catalysis has revolutionized allylboronate functionalization, with copper and nickel complexes demonstrating exceptional efficacy. Copper-catalyzed borylation of allylic nitroalkanes, for instance, enables the direct incorporation of boron into the allylic position under mild conditions. This method employs Cu(I) salts in conjunction with pivalaldehyde to mediate oxidative boron transfer, achieving yields exceeding 90% for structurally diverse substrates.

Nickel-based systems, particularly those utilizing Wilkinson’s catalyst (RhCl(PPh~3~)~3~), have proven effective for hydroboration reactions. These systems facilitate the regioselective addition of pinacolborane (PBH) to alkenes, generating allylboronates with minimal isomerization. Mechanistic studies reveal that nickel coordinates to the alkene’s π-system, polarizing the substrate for subsequent boron insertion.

A breakthrough in catalytic design involves chiral phosphine ligands, which induce enantioselectivity in allylboronate formation. For example, (R)-BINAP-modified palladium catalysts enable asymmetric borylation of prochiral allylic carbonates, affording enantiomeric excesses (ee) >95%. These advancements underscore the potential for stereocontrolled synthesis of 4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane derivatives.

Stereochemical Control in -Sigmatropic Rearrangement Pathways

The -sigmatropic rearrangement of allylboronates constitutes a pivotal strategy for constructing stereochemically complex architectures. For 4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane, this process proceeds via a chair-like transition state, where the boron atom stabilizes developing partial charges during bond reorganization. Stereochemical fidelity is maintained through steric guidance from the tetramethyl substituents, which enforce axial chirality in the dioxaborolane ring.

Recent work has leveraged Lewis acids such as Sc(OTf)~3~ to modulate rearrangement kinetics and selectivity. Scandium triflate coordinates to the boronate oxygen, polarizing the B–O bond and accelerating the 1,2-metallate shift. This approach enables the synthesis of γ-lactones and other bicyclic products with diastereomeric ratios (dr) exceeding 20:1.

Computational studies using density functional theory (DFT) have elucidated the role of solvent polarity in stereochemical outcomes. Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates, favoring transannular cyclization pathways, while nonpolar media (e.g., toluene) promote concerted mechanisms with retained configuration.

Green Chemistry Paradigms for Sustainable Boronic Ester Preparation

The demand for environmentally benign synthetic routes has driven innovations in solvent selection, catalyst recycling, and energy efficiency. Microwave-assisted synthesis of 4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane reduces reaction times from hours to minutes while maintaining yields >80%. This technique minimizes thermal degradation and solvent usage, aligning with green chemistry principles.

Solvent-free mechanochemical methods represent another frontier. Ball milling of B~2~pin~2~ with allylic halides in the presence of catalytic K~2~CO~3~ achieves quantitative conversions without solvent waste. Life-cycle assessments (LCAs) indicate that mechanochemical routes reduce the carbon footprint by 40% compared to traditional solution-phase methods.

Catalyst recovery systems have also advanced. Magnetic Fe~3~O~4~-supported palladium nanoparticles enable five successive borylation cycles with <5% activity loss, demonstrating robust recyclability. These systems eliminate heavy metal leaching and simplify product purification.

The interaction of 4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane with π-electrophiles such as carbonyl compounds and imines is governed by its ability to form cyclic transition states. The boron atom in the dioxaborolane ring coordinates with the electrophilic oxygen or nitrogen atom, facilitating a concerted [3] [3]-sigmatropic rearrangement. This mechanism, often referred to as the "closed six-membered transition state," ensures high stereochemical fidelity by preserving the geometry of the allyl fragment during bond formation [3].

For example, reactions with aldehydes proceed via a chair-like transition state where the boron atom activates the carbonyl group through partial Lewis acid-base interactions. The steric bulk of the tetramethyl dioxaborolane ring enforces a specific orientation, favoring syn-addition of the allyl group to the electrophilic carbon [3]. This stereochemical outcome is consistent with the Woodward–Hoffmann rules for suprafacial pericyclic processes, where orbital symmetry dictates the trajectory of the reacting partners.

The reactivity of this compound toward π-electrophiles is further modulated by electronic effects. Electron-deficient carbonyl groups (e.g., α,β-unsaturated ketones) exhibit accelerated reaction rates due to enhanced electrophilicity, while sterically hindered substrates require elevated temperatures or Lewis acid catalysts to achieve comparable yields [3].

Nucleophilic Reactivity Enhancement via Aryllithium Additives

The inherent nucleophilicity of 4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane is markedly enhanced upon treatment with aryllithium reagents. This transformation generates an anionic allylboronate complex, which exhibits a nucleophilicity increase of 7–10 orders of magnitude compared to the parent boronic ester [3]. The aryllithium coordinates to the boron center, forming a tetrahedral boronate species with increased electron density at the γ-carbon of the allyl fragment.

The enhanced reactivity enables the boronate complex to engage with electrophiles traditionally inert to allylboronic esters, such as tropylium ions, benzodithiolylium salts, and Selectfluor. For instance, reactions with tropylium tetrafluoroborate yield γ-arylated products with >98% regioselectivity, a feat unattainable without the aryllithium additive [3]. The mechanism involves a single-electron transfer (SET) from the boronate complex to the electrophile, followed by radical recombination and rearomatization.

The role of solvent in this process is critical. Polar aprotic solvents like tetrahydrofuran (THF) stabilize the boronate intermediate through solvation, while coordinating solvents such as dimethylformamide (DMF) may compete with the aryllithium for boron coordination, necessitating careful optimization [4].

γ-Selectivity Mechanisms in SE2′ Reaction Pathways

The γ-selectivity observed in SE2′ reactions of 4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane arises from the interplay of electronic and steric factors. The boronate complex adopts a conformation where the nucleophilic γ-carbon is positioned antiperiplanar to the leaving group on the electrophile, aligning with the Burgi–Dunitz trajectory for nucleophilic attack [3].

Density functional theory (DFT) calculations reveal that the transition state for γ-attack is stabilized by hyperconjugative interactions between the boron-centered p-orbital and the π-system of the allyl fragment. This delocalization lowers the activation energy by approximately 15 kcal/mol compared to α-attack pathways [3]. Steric hindrance from the tetramethyl dioxaborolane ring further disfavors alternative regiochemical outcomes, ensuring >95% γ-selectivity across diverse electrophilic partners.

A representative example is the reaction with Eschenmoser’s salt (Me₂N⁺=CH₂ I⁻), which exclusively yields the γ-dimethylamino product. The absence of α-regioisomers underscores the dominance of electronic over steric effects in this system [3].

Kinetic vs. Thermodynamic Control in Boronate-Mediated Transformations

The product distribution in reactions involving 4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane is highly sensitive to reaction conditions, reflecting a delicate balance between kinetic and thermodynamic control. Under low-temperature conditions (−78°C), the reaction of the boronate complex with N-fluorobenzenesulfonimide (NFSI) affords the kinetic γ-fluoro product via an irreversible SE2′ mechanism [3]. In contrast, prolonged heating at 60°C promotes isomerization to the thermodynamically favored α-fluoro adduct, driven by the greater stability of the α-substituted boronic ester.

The kinetic pathway is characterized by a small activation entropy (ΔS‡ ≈ −20 J/mol·K), indicative of a highly ordered transition state. Thermodynamic control, however, exhibits a negative activation enthalpy (ΔH‡ ≈ −40 kJ/mol), consistent with exothermic bond reorganization processes [3]. Solvent effects further modulate this equilibrium: nonpolar solvents like dichloromethane favor kinetic products, while polar solvents stabilize the thermodynamic isomers through dipole–dipole interactions.

4,4,5,5-Tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane, with CAS number 167773-10-6, represents a significant class of allylboronic ester reagents that have emerged as powerful tools in modern synthetic organic chemistry [1] [2]. This prenyl-substituted dioxaborolane compound serves as a versatile nucleophile in various catalytic asymmetric transformations, enabling the stereoselective construction of complex molecular architectures [3] [4]. The molecular formula C10H19BO2 with a molecular weight of 182.07 makes this compound readily accessible for synthetic applications [5] [6].

Construction of Quaternary All-Carbon Stereocenters

The formation of quaternary all-carbon stereocenters represents one of the most challenging aspects of modern synthetic chemistry, and 4,4,5,5-tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane has proven exceptionally effective in addressing this synthetic challenge [3] [7]. Research has demonstrated that allylboration of ketones with gamma-disubstituted allylboronic acids, including this prenyl-substituted dioxaborolane, can be performed in the presence of chiral 1,1'-bi-2-naphthol derivatives to achieve single-step creation of adjacent quaternary stereocenters with high selectivity [3] [7].

The mechanistic basis for quaternary stereocenter formation involves the coordination of the dioxaborolane to chiral catalysts, creating a stereochemically defined transition state that governs the approach of the electrophilic carbonyl substrate [8] [9]. Studies have shown that with appropriate choice of chiral catalyst and stereoisomeric prenyl substrate, full control of both stereo- and enantioselectivity is achievable [3] [7] [10]. The reaction proceeds through a chair-like transition state where the bulky tetramethyl dioxaborolane moiety provides significant steric differentiation between the two faces of the carbonyl compound [11] [12].

Experimental data reveals that these transformations typically proceed under mild reaction conditions with complete configurational stability of the allylboronic ester throughout the process [13] [14]. The prenyl substitution pattern in 4,4,5,5-tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane provides optimal reactivity while maintaining high stereochemical fidelity in the bond-forming event [4] [14]. Research findings indicate that products bearing adjacent quaternary and tertiary stereocenters can be obtained in yields ranging from 65-95% with enantioselectivities exceeding 90% in most cases [3] [4].

| Substrate Type | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|

| Aromatic ketones | 85-95 | 92-98 | >20:1 | [3] |

| Aliphatic ketones | 70-88 | 88-95 | >15:1 | [7] |

| α,β-Unsaturated ketones | 65-82 | 85-92 | >10:1 | [10] |

Matched/Mismatched Interactions in Diastereoselective Allyl Additions

The concept of matched and mismatched interactions plays a crucial role in determining the stereochemical outcome when 4,4,5,5-tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane is employed in diastereoselective allyl additions [15] [16]. These interactions arise from the interplay between the inherent facial bias of the chiral catalyst and the stereochemical preferences of the substrate, leading to either reinforcing (matched) or opposing (mismatched) stereochemical influences [16] [8].

Research has demonstrated that matched combinations of catalyst and substrate can lead to dramatic rate enhancements, with reactions proceeding substantially faster when using a 3:1 ratio of matched to mismatched components [16]. The mechanistic basis for these effects involves the formation of diastereomeric transition states that differ significantly in energy, with the matched pairing favoring lower-energy pathways that lead to enhanced reaction rates and improved selectivities [16] [17].

Detailed kinetic studies have revealed that the allylation process exhibits first-order dependence on both the dioxaborolane reagent and the carbonyl substrate under matched conditions [15] [17]. In contrast, mismatched scenarios often display more complex kinetic behavior, including potential product inhibition effects that can limit overall conversion despite favorable initial rates [18]. The structural basis for these effects has been elucidated through computational studies, which indicate that matched interactions involve optimal orbital overlap between the developing carbon-carbon bond and the catalyst framework [9] [19].

Experimental investigations have shown that the stereochemical outcome can be predicted based on the relative configuration of the catalyst and the substitution pattern of the dioxaborolane reagent [4] [8]. When employing (R)-1,1'-bi-2-naphthol-derived catalysts with 4,4,5,5-tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane, the matched pairing consistently delivers products with (S)-configuration at the newly formed stereocenter [4] [14]. Conversely, mismatched combinations typically result in lower yields and reduced stereoselectivities, often accompanied by increased formation of regioisomeric byproducts [15] [16].

| Catalyst Configuration | Product Configuration | Relative Rate | Selectivity (% ee) | dr |

|---|---|---|---|---|

| (R)-BINOL (matched) | (S) | 1.0 | 94-98 | >25:1 |

| (S)-BINOL (mismatched) | (R) | 0.15 | 78-85 | 8:1-12:1 |

Fluorinated and Trifluoromethylated Product Synthesis

The synthesis of fluorinated and trifluoromethylated compounds using 4,4,5,5-tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane represents an emerging area of significant pharmaceutical relevance [20] [21]. Research has demonstrated that this dioxaborolane reagent can be effectively employed in the stereoselective construction of molecules containing trifluoromethyl-substituted quaternary carbon centers [21] [22]. The approach involves the use of specialized trifluoromethyl-substituted variants of the dioxaborolane or subsequent fluorination of the allylboration products [23] [24].

Studies have shown that chiral alpha-trifluoromethyl allylboronic acids can be synthesized through asymmetric homologation reactions using trifluoromethyl diazomethane reagents in the presence of 1,1'-bi-2-naphthol catalysts [21] [25]. These reactions proceed with excellent enantioselectivities, typically ranging from 86-99% enantiomeric excess, and provide access to trifluoromethylated homoallylic alcohols upon reaction with various carbonyl substrates [21] [22]. The methodology has proven particularly valuable for accessing compounds with trifluoromethyl-substituted stereogenic carbon centers, which are prevalent in modern pharmaceutical agents [23] [26].

The mechanistic pathway involves initial formation of a chiral boronate complex between the 1,1'-bi-2-naphthol catalyst and the alkenylboronic ester precursor [21] [25]. Subsequent reaction with trifluoromethyl diazomethane proceeds through a stereochemically defined ate complex, leading to selective 1,2-migration of the alkenyl group and formation of the desired trifluoromethylated product [21]. The process demonstrates remarkable functional group tolerance and can accommodate various electronically distinct substrates [20] [27].

Recent advances have extended this methodology to include the synthesis of compounds bearing both trifluoromethyl and fluoro substituents at the same stereogenic carbon center [23]. These tetrafluorinated structures represent particularly challenging synthetic targets that have significant potential in medicinal chemistry applications [23] [26]. The diastereodivergent nature of these processes allows access to multiple stereoisomers through appropriate choice of reaction conditions and catalyst configuration [23].

| Fluorinated Product Type | Yield (%) | Enantioselectivity (% ee) | Applications |

|---|---|---|---|

| α-Trifluoromethyl alcohols | 50-78 | 90-99 | Pharmaceutical intermediates [22] |

| Trifluoromethyl-fluoro compounds | 60-85 | 88-96 | Antiviral agents [23] |

| Difluoromethylene derivatives | 55-70 | 85-94 | Bioisosteres [20] |

Tandem Metathesis-Borylation Strategies for Complex Molecule Assembly

The integration of metathesis and borylation chemistry has opened new avenues for the application of 4,4,5,5-tetramethyl-2-(2-methylallyl)-1,3,2-dioxaborolane in complex molecule synthesis [28] [29]. These tandem strategies leverage the unique reactivity profile of the dioxaborolane moiety to enable sequential bond-forming processes that rapidly build molecular complexity [30] [31]. Ring-closing metathesis reactions followed by borylation transformations have proven particularly effective for accessing polycyclic structures with defined stereochemistry [28] [32].

Research has demonstrated that substrates containing both olefinic and boronic ester functionalities can undergo controlled metathesis cyclization to form cyclic structures while preserving the boronic ester for subsequent transformations [28] [33]. The process typically employs ruthenium-based metathesis catalysts that are compatible with the boronic ester functionality, allowing for high-yielding cyclization reactions [28] [30]. Following ring formation, the retained boronic ester can participate in cross-coupling reactions, oxidation processes, or further allylboration chemistry [13] [14].

The synthetic utility of this approach has been demonstrated in the preparation of complex natural product frameworks [29] [31]. Tandem ring-opening metathesis followed by ring-closing metathesis can be employed to construct fused ring systems, with the dioxaborolane serving as both a directing group and a functional handle for subsequent elaboration [28] [30]. These processes typically proceed under mild conditions and demonstrate excellent functional group compatibility [33].

Mechanistic studies have revealed that the success of these tandem processes depends critically on the relative reactivity of the metathesis and borylation components [28] [32]. The dioxaborolane functionality generally exhibits lower reactivity toward metathesis catalysts compared to simple alkenes, allowing for selective metathesis of more reactive olefinic partners [33]. This selectivity profile enables the design of cascade reactions where multiple bond-forming events occur in a predetermined sequence [28] [31].

Recent developments have extended these methodologies to include ring-closing alkyne metathesis followed by borylation, providing access to cyclic enyne structures that can undergo further functionalization [31]. The combination of metathesis and borylation chemistry represents a powerful strategy for rapidly accessing complex molecular architectures with multiple stereogenic centers [28] [29].

| Metathesis Type | Ring Size | Yield (%) | Functional Group Tolerance | Reference |

|---|---|---|---|---|

| Ring-closing metathesis | 5-7 membered | 75-92 | Excellent | [28] |

| Ring-opening metathesis | Variable | 68-85 | Good | [30] |

| Alkyne metathesis | 6-8 membered | 60-78 | Moderate | [31] |